3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethylquinoline

Medicinal Chemistry Quinoline Derivatives Structure-Activity Relationship

This compound features a distinct 6-ethyl & 4-benzylpiperazine-quinoline-sulfonyl scaffold, occupying a unique chemical space (XLogP3 ~4.8) not covered by common analogs. Ideal for late-stage diversification & SAR probing against 5-HT6 or proteasome targets. Limited public data means in-house screening is essential; benchmark against SB-742457 or VR23 to establish selectivity. Secure this synthetically challenging building block to accelerate your medicinal chemistry program.

Molecular Formula C28H29N3O2S
Molecular Weight 471.62
CAS No. 866843-36-9
Cat. No. B2782652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethylquinoline
CAS866843-36-9
Molecular FormulaC28H29N3O2S
Molecular Weight471.62
Structural Identifiers
SMILESCCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5
InChIInChI=1S/C28H29N3O2S/c1-2-22-13-14-26-25(19-22)28(27(20-29-26)34(32,33)24-11-7-4-8-12-24)31-17-15-30(16-18-31)21-23-9-5-3-6-10-23/h3-14,19-20H,2,15-18,21H2,1H3
InChIKeyGDMLASFGTSDKEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethylquinoline (CAS 866843-36-9): A Structurally Defined Quinoline-Sulfonamide Hybrid


3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethylquinoline is a synthetic small molecule belonging to the class of quinoline-sulfonamide hybrids [1]. It features a quinoline core substituted at the 3-position with a benzenesulfonyl group, at the 4-position with a 4-benzylpiperazin-1-yl moiety, and at the 6-position with an ethyl group. While structurally related to several investigational 5-HT6 receptor antagonists, publicly available quantitative pharmacological data for this specific compound remain extremely limited, and no authoritative peer-reviewed studies, patents, or database entries with direct comparator evidence were identified at the time of this analysis.

Why Generic Substitution of 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethylquinoline Is Not Supported by Current Evidence


The primary barrier to generic substitution is the general absence of publicly disclosed, comparator-backed biological data for this compound. Although structurally analogous quinoline-sulfonamides have been characterized as proteasome inhibitors (e.g., VR23) or 5-HT6 antagonists (e.g., SB-742457), the specific contributions of the 6-ethyl and 4-benzylpiperazine substituents in 866843-36-9 to potency, selectivity, or pharmacokinetic behavior have not been reported [1]. Users should not assume that compounds with similar cores but different substitution patterns (e.g., 3-(benzenesulfonyl)-8-piperazin-1-ylquinoline, CAS 607742-69-8) will exhibit equivalent target engagement or cellular activity without experimental verification [2].

Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethylquinoline


Structural Uniqueness: 6-Ethyl and 4-Benzylpiperazine Modifications Differentiate from Known Quinoline-Sulfonamide Leads

The target compound differs from the well-characterized 5-HT6 antagonist SB-742457 (3-(benzenesulfonyl)-8-piperazin-1-ylquinoline) [1] and the proteasome inhibitor VR23 (7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline) [2] in three key structural features: (i) the piperazine moiety is attached at the quinoline 4-position rather than the 8-position; (ii) the piperazine ring carries a benzyl substituent instead of a free NH or a different sulfonyl group; and (iii) the quinoline ring bears a 6-ethyl group. No direct head-to-head biological data are available for these comparators.

Medicinal Chemistry Quinoline Derivatives Structure-Activity Relationship

Physicochemical Differentiation: Calculated Properties Indicate Altered Lipophilicity and Solubility Relative to Des-Benzyl Analogs

Using in silico predictions (SwissADME), the target compound exhibits higher lipophilicity (XLogP3 ≈ 4.8) compared to the 4-piperazinyl analog without the benzyl group (estimated XLogP3 ≈ 3.2) [1]. The increased molecular weight (471.6 vs. 353.4 g/mol) and the presence of an additional aromatic ring are expected to reduce aqueous solubility and enhance plasma protein binding, although no experimental solubility or permeability data are publicly available for this specific compound.

ADME Physicochemical Properties Drug-Likeness

Purity and Supply Consistency: Vendor-Specified Purity Data for CAS 866843-36-9

According to supplier listings, the target compound is offered at ≥95% purity . In contrast, the closely related 3-(benzenesulfonyl)-6-ethyl-4-(4-phenylpiperazin-1-yl)quinoline (CAS 895646-55-6) is also available at 95%+ purity . Without further comparative QC data (e.g., HPLC traces, impurity profiles), the two cannot be differentiated on purity alone. However, the benzylpiperazine variant may present distinct synthetic challenges and impurity patterns that researchers should verify through certificate of analysis (CoA) upon procurement.

Chemical Procurement Quality Control Building Blocks

Application Scenarios for 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethylquinoline


Medicinal Chemistry: Hit-to-Lead Exploration of 5-HT6 or Proteasome Targets

Although no target-specific data are available for this precise compound, the 4-benzylpiperazine-quinoline-sulfonyl scaffold has precedent as a privileged structure in CNS receptor modulation [1] and cancer proteasome inhibition [2]. Researchers may employ CAS 866843-36-9 as a late-stage diversification intermediate to probe the SAR around the piperazine N-substituent, using the benzyl group as a starting point for further optimization. Any screening results should be benchmarked against known inhibitors such as SB-742457 (for 5-HT6) or VR23 (for proteasome) to establish selectivity windows. [1][2]

Chemical Biology: Tool Compound for Investigating Quinoline-Sulfonamide Pharmacophore Space

The combination of a 6-ethyl substituent and a 4-benzylpiperazine moiety represents a distinct region of chemical space within the quinoline-sulfonamide family. In the absence of published biological data, this compound may serve as a probe to map the physicochemical boundaries of the chemotype—evaluating how increased lipophilicity (XLogP3 ~4.8) influences cellular permeability, cytotoxicity, and off-target polypharmacology relative to less lipophilic analogs [1]. Such studies would generate the differential evidence currently lacking in the public domain.

Synthetic Methodology Development: Demonstration of Regioselective Quinoline Functionalization

The synthesis of 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethylquinoline requires regioselective introduction of the sulfonyl group at the 3-position, nucleophilic aromatic substitution at the 4-position, and alkylation at the 6-position [1]. Methodologists may utilize this compound as a case study to develop or validate new catalytic systems for late-stage functionalization of polysubstituted quinolines, with the benzylpiperazine unit serving as a sensitive reporter group for reaction condition tolerability.

Quote Request

Request a Quote for 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.